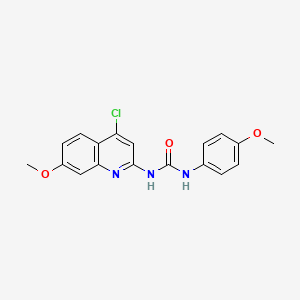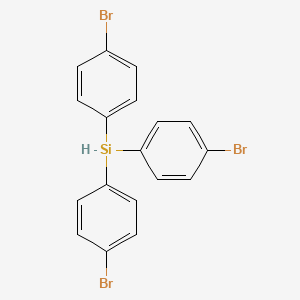
Tris(4-bromophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-bromophenyl)silane is an organosilicon compound with the molecular formula C18H13Br3Si It is characterized by the presence of three bromophenyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) in dry ether at low temperatures (-76°C). The resulting intermediate is then treated with tetrachlorosilane (SiCl4) to yield this compound . Another method involves the use of an In(III)-catalyzed protocol for hydrosilane oxidation, followed by treatment with n-BuLi and carbon dioxide (CO2) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods typically involve the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-bromophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, altering the compound’s oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds (e.g., n-BuLi) and Grignard reagents are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound, while oxidation and reduction reactions can lead to changes in the silicon center’s oxidation state.
Aplicaciones Científicas De Investigación
Tris(4-bromophenyl)silane has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and dendrimers.
Catalysis: It can be used in catalytic processes, particularly in the development of new catalysts for organic transformations.
Mecanismo De Acción
The mechanism of action of tris(4-bromophenyl)silane depends on its specific application In organic synthesis, the compound’s reactivity is primarily determined by the silicon center and the bromophenyl groups The silicon atom can act as a Lewis acid, facilitating various chemical transformations
Comparación Con Compuestos Similares
Tetrakis(4-bromophenyl)silane: This compound has four bromophenyl groups attached to a silicon atom and is used in similar applications, such as hole transport materials in solar cells.
Tris(4-chlorophenyl)silane: Similar to tris(4-bromophenyl)silane but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
Tris(4-methylphenyl)silane: This compound has methyl groups instead of bromine, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the silicon center provides unique electronic and steric properties that influence the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
18373-69-8 |
|---|---|
Fórmula molecular |
C18H13Br3Si |
Peso molecular |
497.1 g/mol |
Nombre IUPAC |
tris(4-bromophenyl)silane |
InChI |
InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |
Clave InChI |
CDFKXBDSCSWZAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


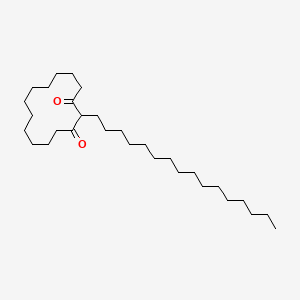
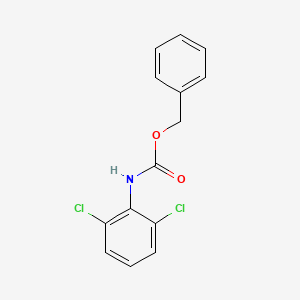

![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)

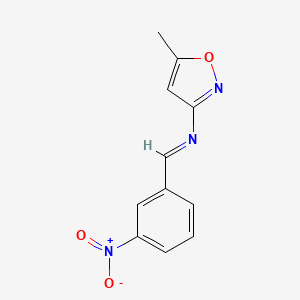
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


